6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(cyclobutylmethylamino)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-4-9(13-6-12-8)11-5-7-2-1-3-7/h4,6-7H,1-3,5H2,(H,14,15)(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEOEYOMIZFFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC2=NC=NC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Cyclobutylmethylamino Group: The cyclobutylmethylamino group is introduced via nucleophilic substitution, where a cyclobutylmethylamine reacts with a suitable leaving group on the pyrimidine ring.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Oxo derivatives of the pyrimidine ring.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid is a chemical compound with potential applications in medicinal chemistry and pharmaceutical research. It features a pyrimidine ring with a cyclobutylmethylamino group at the 6-position and a carboxylic acid group at the 4-position.
Scientific Research Applications
This compound is used in several scientific research fields:
- Chemistry It serves as a building block for synthesizing more complex molecules. The carboxylic acid moiety can undergo reactions, enabling its use as an intermediate in various synthetic pathways, particularly in drug development.
- Biology It is investigated for potential biological activities, including antimicrobial and antiviral properties.
- Medicine It is explored for potential therapeutic applications, particularly in developing new drugs.
- Industry It is used in the synthesis of specialty chemicals and materials.
Potential Mechanisms of Action
The mechanism of action of this compound involves interaction with specific molecular targets like enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects, though the exact pathways depend on the specific application and context of use. Interaction studies focus on its binding affinity with various biological targets to understand how the compound interacts at the molecular level. Such studies are essential for elucidating the pharmacological profile of this compound.
Similar Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(Aminomethyl)pyrimidine-4-carboxylic acid | Aminomethyl group instead of cyclobutylmethyl | Simpler structure; potential different biological activity |
| 2-Methyl-4-carboxy-pyrimidine | Methyl substitution at the 2-position | Different substitution pattern affecting reactivity |
| 6-(Cyclopentylmethyl)amino-pyrimidine-4-carboxylic acid | Cyclopentyl group instead of cyclobutyl | Variation in ring size may influence binding properties |
Mechanism of Action
The mechanism of action of 6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related pyrimidine-4-carboxylic acid derivatives:
Key Comparisons
Tetrahydro-2H-pyran Group: Adds polarity due to the oxygen atom, improving aqueous solubility but possibly reducing passive diffusion . Halogenated Derivatives (e.g., Cl, CF3): Electron-withdrawing groups like chloro and trifluoromethyl increase stability and influence binding to biological targets (e.g., enzymes) .
Biological Activity: ACE Inhibition: Derivatives like 2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid (MW 178.19) are explored as antihypertensive agents, where steric and electronic properties of substituents modulate angiotensin-converting enzyme (ACE) binding . Antimicrobial Activity: Pyridyl amides of thieno-pyrimidine-4-carboxylic acids exhibit activity against pathogens, suggesting that substituent polarity and aromaticity impact microbial target interactions . Agrochemical Use: Aminocyclopyrachlor’s chloro and cyclopropyl groups contribute to herbicidal activity by disrupting plant metabolic pathways .
Synthetic Methods :
- A general protocol for pyrimidine carboxamides involves coupling 6-substituted pyrimidine-4-carboxylic acids with amines using HATU/DIPEA in DMF, followed by purification via chromatography or recrystallization . This method is adaptable to the target compound and its analogs.
Biological Activity
6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid, with the molecular formula C₁₀H₁₃N₃O₂ and a molecular weight of 207.23 g/mol, is a pyrimidine derivative notable for its potential applications in medicinal chemistry. This compound features a cyclobutylmethylamino group at the 6-position and a carboxylic acid functional group at the 4-position, which contribute to its biological activities.
The compound is classified as an off-white solid and exhibits reactivity due to its functional groups, particularly the carboxylic acid moiety. This allows it to participate in various chemical reactions, making it a versatile intermediate in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₃O₂ |
| Molecular Weight | 207.23 g/mol |
| Appearance | Off-white solid |
| Functional Groups | Carboxylic acid, amine |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Interaction studies indicate that this compound shows binding affinity with various biological receptors, which is crucial for understanding its pharmacological profile.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes, leading to therapeutic effects in various diseases.
- Receptor Binding: It interacts with receptors involved in cellular signaling pathways, potentially modulating biological responses.
Biological Activity
Recent studies have highlighted the compound's potential in several therapeutic areas:
-
Anticancer Activity:
- In vitro assays have shown that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, certain aminopyrimidine derivatives have demonstrated IC50 values comparable to established chemotherapeutics, indicating significant anticancer potential .
- A study reported that compounds structurally related to this compound exhibited promising results against breast cancer (MDA-MB-231) and colorectal cancer (HT-29) cells .
- Anti-inflammatory Effects:
-
Antimicrobial Activity:
- The structural characteristics of this compound suggest potential antimicrobial properties. Similar pyrimidine derivatives have been studied for their ability to inhibit bacterial growth and could be explored further for this activity.
Case Studies
Several research efforts have focused on evaluating the biological activities of pyrimidine derivatives similar to this compound:
-
Study on Anticancer Activity:
A series of aminopyrimidine derivatives were synthesized and tested against multiple cancer cell lines. The most active compounds were shown to induce apoptosis and inhibit cell proliferation at low concentrations . -
Anti-inflammatory Research:
A comparative study evaluated the anti-inflammatory effects of various pyrimidine derivatives, revealing that specific substitutions significantly enhanced COX inhibition compared to standard treatments .
Q & A
Q. What are the key considerations for synthesizing 6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid?
- Methodological Answer : Synthesis typically involves condensation of cyclobutylmethylamine with pyrimidine-4-carboxylic acid derivatives. Key steps include:
- Catalyst selection : Palladium or copper catalysts are often used to facilitate coupling reactions (e.g., cyclization steps) .
- Solvent optimization : Polar aprotic solvents like DMF or toluene are preferred to stabilize intermediates .
- Purity validation : Post-synthesis purification via column chromatography or recrystallization is critical. Analytical techniques like HPLC (≥98% purity threshold) should confirm structural integrity .
- Safety : Follow hazard protocols (e.g., fume hood use, PPE) due to potential toxicity of intermediates .
Q. Which analytical techniques are most effective for structural characterization?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies cyclobutylmethyl and pyrimidine moieties; chemical shifts near δ 8.5 ppm (pyrimidine protons) and δ 3.2 ppm (cyclobutyl CH₂) are diagnostic .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 222.1) .
- X-ray crystallography : For definitive stereochemical analysis, though limited by crystal growth challenges in polar derivatives .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Hazard mitigation : Treat as hazardous until proven otherwise. Avoid inhalation/contact; use nitrile gloves and lab coats .
- Emergency response : Immediate decontamination with water for skin exposure; consult SDS for spill management (e.g., absorbent materials for solids) .
- Waste disposal : Incinerate in certified facilities to prevent environmental release .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Dose-response validation : Test across multiple concentrations (e.g., 0.1–100 µM) to identify activity thresholds .
- Assay standardization : Use orthogonal assays (e.g., bacterial growth inhibition + mammalian cell viability) to confirm target specificity .
- Mechanistic studies : Pair phenotypic screens with target engagement assays (e.g., enzyme inhibition kinetics) to distinguish direct vs. off-target effects .
Q. What experimental designs are optimal for studying its mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic analysis : Use Michaelis-Menten plots to determine inhibition constants (Ki) under varied substrate concentrations .
- Theoretical framework : Align with enzyme kinetics models (e.g., competitive vs. non-competitive inhibition) to interpret data .
- Control experiments : Include inactive analogs (e.g., methyl-substituted pyrimidines) to isolate structural contributions to activity .
Q. How can computational modeling enhance understanding of its structure-activity relationships (SAR)?
- Methodological Answer :
- Docking simulations : Use software like AutoDock Vina to predict binding poses in target enzymes (e.g., dihydrofolate reductase) .
- QSAR modeling : Train models on analogs (e.g., cyclopropyl or phenyl derivatives) to identify critical substituents for potency .
- MD simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories to validate binding hypotheses .
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields across studies?
- Methodological Answer :
- Parameter optimization : Systematically vary reaction time, temperature, and catalyst loading (e.g., 1–5 mol% Pd) to identify yield-limiting factors .
- Intermediate monitoring : Use TLC or in-situ IR to detect side reactions (e.g., hydrolysis of cyclobutylmethylamine) .
- Reproducibility checks : Replicate published protocols with identical reagents (e.g., DMF dried over molecular sieves) to isolate procedural variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
